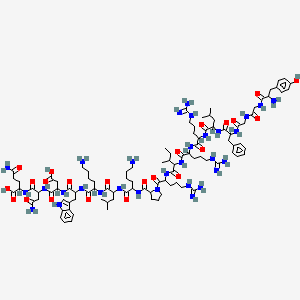
(3-Fluoro-benzylamino)-acetic acid
Übersicht
Beschreibung
3-Fluoro-benzylamino-acetic acid is a chemical compound with the molecular formula C9H8FNO3 . It is a derivative of benzoic acid, which is an organic compound with the formula C7H5FO2 . The benzoic acid derivative is the meta form of fluorobenzoic acid, and its conjugate base is 3-fluorobenzoate .
Synthesis Analysis
The synthesis of 3-Fluoro-benzylamino-acetic acid and similar compounds often involves catalytic reduction . The Suzuki–Miyaura coupling reaction, which involves the use of a variety of boron reagents, is a commonly used method in the synthesis of such compounds . This reaction is known for its mild and functional group tolerant reaction conditions, making it a popular choice for the synthesis of complex organic compounds .Molecular Structure Analysis
The molecular structure of 3-Fluoro-benzylamino-acetic acid is based on the indole nucleus, which is a common structure in many bioactive compounds . The indole nucleus is a heterocyclic compound that consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis
The chemical reactions involving 3-Fluoro-benzylamino-acetic acid are likely to be similar to those of other indole derivatives. For instance, indole derivatives are known to undergo fluorescence reactions and can be involved in quantitative chemical analysis through titration methods . They can also participate in Suzuki–Miyaura coupling reactions .Safety and Hazards
The safety data sheet for a similar compound, 4-Fluorobenzyl chloride, indicates that it is a combustible liquid and causes severe skin burns and eye damage . Another similar compound, 3-Fluorobenzoic acid, is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Zukünftige Richtungen
The future directions in the study and application of 3-Fluoro-benzylamino-acetic acid and similar compounds could involve further exploration of their biological potential and the development of new synthetic methods . There is also interest in the development of new therapeutic possibilities using indole derivatives .
Eigenschaften
IUPAC Name |
2-[(3-fluorophenyl)methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-8-3-1-2-7(4-8)5-11-6-9(12)13/h1-4,11H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGJHZLHWJYEAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585525 | |
| Record name | N-[(3-Fluorophenyl)methyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-benzylamino)-acetic acid | |
CAS RN |
923183-17-9 | |
| Record name | N-[(3-Fluorophenyl)methyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[(dimethylamino)methylene]acetoacetate](/img/structure/B1627777.png)


![2-[4-([1,3]Dioxolan-2-ylmethoxy)-3-methoxy-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1627781.png)

![Di(9,9'-spirobi[fluoren]-2-yl)methanone](/img/structure/B1627786.png)

![5-Naphthalen-1-YL-benzo[1,3]dioxole](/img/structure/B1627788.png)





